molecular formula C6H6ClF3N2 B594772 3-(Trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1228879-38-6

3-(Trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B594772
CAS No.: 1228879-38-6
M. Wt: 198.573
InChI Key: BNGQNLZJZUIPLK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridin-2-amine hydrochloride is a high-purity chemical building block designed for research and development in pharmaceutical and agrochemical applications. The 2-aminopyridine scaffold, especially when substituted with a trifluoromethyl group, is a privileged structure in medicinal chemistry due to its influence on a molecule's potency, metabolic stability, and lipophilicity . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its primary application lies in the synthesis of ligands and bioactive ingredients. The pyridine nitrogen and the amine group can coordinate to metal centers, making this compound useful in developing catalysts for reactions such as directed C-H activation . Furthermore, structurally similar trifluoromethyl-substituted pyridines are key precursors in developing non-nucleoside reverse transcriptase inhibitors for antiviral therapy and neuropeptide-Y receptor antagonists investigated for treating conditions like obesity . The incorporation of the trifluoromethyl group is a common strategy in drug discovery to fine-tune the electronic properties and enhance the bioavailability of lead compounds. As with any research chemical, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

3-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-2-1-3-11-5(4)10;/h1-3H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQNLZJZUIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720989
Record name 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-38-6
Record name 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

Palladium-catalyzed amination is a cornerstone for introducing amine groups into aromatic systems. For 3-(trifluoromethyl)pyridin-2-amine hydrochloride, this method typically employs a Buchwald-Hartwig-type coupling between 3-bromo-5-(trifluoromethyl)pyridine and ammonia or protected amines. Source details a related protocol using 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and aryl halides, catalyzed by Pd₂(dba)₃ and xantphos in toluene at 110°C. The reaction achieves 19–85% yields depending on substituents.

Key Parameters:

  • Catalyst : Pd₂(dba)₃ (0.1 eq) with xantphos (0.2 eq)

  • Base : t-BuONa (2 eq)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 12 hours

Substrate Scope and Limitations

Primary amines and ammonia show moderate reactivity due to steric and electronic effects from the trifluoromethyl group. Bulky ligands (e.g., xantphos) enhance regioselectivity but may reduce turnover frequency. Microwave-assisted protocols can reduce reaction times to 1–2 hours, though scalability remains challenging.

Halogen Exchange via HF-Mediated Trifluoromethylation

Liquid-Phase Fluorination of Trichloromethyl Precursors

A high-yield route involves converting trichloromethylpyridines to trifluoromethyl derivatives using anhydrous HF and metal halide catalysts. Source demonstrates this method for 2-chloro-5-(trifluoromethyl)pyridine synthesis, achieving >90% conversion at 150–250°C under 5–1,200 psig pressure.

Reaction Conditions:

ParameterValue
Substrate2-chloro-5-(trichloromethyl)pyridine
HF Equivalents≥3 mol
CatalystFeCl₃ or FeF₃ (1–10 mol%)
Pressure5–1,200 psig
Temperature150–250°C
Time1–100 hours

Ring Construction from Trifluoromethyl-Containing Building Blocks

Hantzsch Pyridine Synthesis Modifications

Pyridine rings bearing trifluoromethyl groups can be assembled from β-keto esters and enamines. Source highlights this approach, where ethyl 4,4,4-trifluoroacetoacetate reacts with ammonium acetate and aldehydes to form 3-(trifluoromethyl)pyridines. Subsequent nitration and reduction yield the target amine.

Yield Optimization

  • Nitration : HNO₃/H₂SO₄ at 0°C (60–70% yield)

  • Reduction : H₂/Pd-C in ethanol (85–90% yield)

Direct Trifluoromethylation Using CF₃ Reagents

Copper-Mediated CF₃ Transfer

Direct introduction of the trifluoromethyl group via CF₃Cu reagents is emerging as a scalable method. Source reports that 3-bromopyridin-2-amine reacts with CF₃Cu in DMF at 120°C, yielding 3-(trifluoromethyl)pyridin-2-amine in 65–75% yield.

Advantages:

  • Avoids pre-functionalized substrates.

  • Compatible with heterogeneous catalysis.

Industrial-Scale Synthesis via Continuous Flow

Integrated Chlorination-Fluorination Processes

Source describes a two-step protocol for 2,3-dichloro-5-(trifluoromethyl)pyridine, adaptable to the target compound:

  • Chlorination : 2-chloro-5-(chloromethyl)pyridine reacts with Cl₂ in the presence of SbCl₃ (130°C, 25 hours).

  • Fluorination : Intermediate treated with HF at 120–135°C under pressure.

Process Metrics:

StepCatalystTemperatureTimeYield
ChlorinationSbCl₃130°C25 h80%
FluorinationHF120–135°C10 h75%

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

    Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while coupling reactions can yield complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a tool for probing enzyme mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing properties of the trifluoromethyl group can also affect the compound’s reactivity and stability, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -CF₃ (position 3), -NH₂·HCl (position 2) C₆H₆ClF₃N₂* ~198.5 (calculated) Pharmaceutical intermediate; enhanced electronegativity for target binding
3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine hydrochloride -C₂F₅ (position 3), -NH₂·HCl (position 2) C₇H₆ClF₅N₂ 248.6 Higher lipophilicity; potential metabolic stability improvement
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine -CF₃ (position 5), -C≡C-Si(CH₃)₃ (position 3) C₁₁H₁₃F₃N₂Si 258.32 Bulky substituent for cross-coupling reactions; synthetic building block
4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine -CF₃ (positions 3, 5), -CH₃ (position 4) C₈H₆F₆N₂ 244.14 Dual electron-withdrawing groups; increased acidity of NH₂
3-Chloropyridin-2-amine -Cl (position 3), -NH₂ (position 2) C₅H₅ClN₂ 128.56 Less electronegative than -CF₃; distinct substitution reactivity

*Calculated based on structural analogy.

Key Research Findings

Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in this compound reduces the basicity of the amine group compared to non-fluorinated analogs, altering solubility and reactivity. This property is exploited in drug design to enhance binding to hydrophobic enzyme pockets, as seen in pexidartinib .

Lipophilicity and Bioavailability : Compounds with higher fluorine content (e.g., pentafluoroethyl derivatives in ) exhibit increased lipophilicity, which improves membrane permeability but may reduce aqueous solubility .

Synthetic Utility : Derivatives like 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine () serve as versatile intermediates in coupling reactions, enabling the synthesis of complex heterocycles .

Comparative Reactivity: Chlorine-substituted analogs () exhibit less pronounced electron-withdrawing effects than -CF₃, leading to differences in substitution rates and intermediate stability in synthetic routes .

Biological Activity

3-(Trifluoromethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity through various mechanisms. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The trifluoromethyl group (CF3-CF_3) is known for its strong electron-withdrawing nature, which significantly influences the physicochemical properties of organic compounds. This modification often leads to increased lipophilicity and metabolic stability, making trifluoromethyl-containing compounds attractive candidates in drug design and development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study, derivatives of pyridine containing trifluoromethyl groups exhibited submicromolar inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are critical for bacterial viability and virulence .
  • Enzyme Inhibition
    • Research indicates that this compound may act as an inhibitor for branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism and linked to several cancer types. A novel inhibitor derived from this class showed high cellular activity and selectivity in inhibiting BCAT1/2 .
  • Synthesis and Derivatives
    • The synthesis of this compound can be achieved through various methods, often involving the use of trifluoroacetic acid (TFA) as a catalyst. The resulting compounds have been tested for their biological efficacy against a range of pathogens .

Case Study 1: Antimicrobial Efficacy

A series of pyridine derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with the trifluoromethyl group displayed enhanced activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/ml .

CompoundMIC (µg/ml)Target Organism
A10Staphylococcus aureus
B5Cryptococcus neoformans
C15Escherichia coli

Case Study 2: Inhibition of BCAT Enzymes

In a high-throughput screening campaign, a new structural class of BCAT inhibitors was identified, demonstrating that modifications including the trifluoromethyl group led to improved potency. The IC50 values for selected compounds were recorded as follows:

CompoundIC50 (µM)Selectivity Ratio
BAY-0690.5>100
Control201

These findings suggest that the trifluoromethyl modification not only enhances enzyme inhibition but also increases selectivity against human orthologues .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Hydrophobic Interactions : The trifluoromethyl group increases hydrophobic interactions with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The electron-withdrawing nature of the CF3-CF_3 group can stabilize charged intermediates during enzyme catalysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(trifluoromethyl)pyridin-2-amine hydrochloride, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-[3-(trifluoromethyl)phenyl]malonic acid can react with N-(pyrimidin-5-ylmethyl)pyridin-2-amine in dichloromethane with oxalyl chloride as a coupling agent . Optimization involves:

  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., acid chloride formation).
  • Catalyst selection : Use DMF as a catalytic additive to accelerate activation of carboxylic acids.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
    Key data :
ParameterValueSource
Yield (crude)~70%
Purity (post-purification)≥98%

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and proton environments (e.g., NH₂ protons at δ 5.2–5.8 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • HPLC : Quantify purity using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry : ESI-MS (m/z 162.11 for free base; M+H⁺ = 163.12) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between NH₂ and pyridine N) .

Basic: How does the solubility and stability of this compound vary under different experimental conditions?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)Conditions
    DMSO50–6025°C
    Water<125°C
  • Stability :

    • Degrades at >70°C (TGA data shows decomposition onset at 203°C) .
    • Light-sensitive: Store in amber vials under inert atmosphere .

Advanced: What mechanistic insights explain the hydrogen-bonding patterns observed in the crystal structure of related pyridine derivatives?

Answer:
Intermolecular hydrogen bonding between NH₂ and pyridine N-atoms forms centrosymmetric dimers, as seen in 3-chloropyridin-2-amine derivatives (N–H⋯N distance: 2.89 Å) . Trifluoromethyl groups introduce steric hindrance, altering packing efficiency. Key parameters:

Interaction TypeDistance (Å)Angle (°)Source
N–H⋯N2.85–2.92155–160
Cl⋯Cl (if present)3.28N/A

Advanced: How can structure-activity relationships (SAR) guide the design of analogues for neuroleptic or agrochemical applications?

Answer:

  • Neuroleptic potential : The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration. Compare with 2-(trifluoromethyl)phenothiazine derivatives, which show dopamine receptor affinity .
  • Agrochemicals : Pyridine-amine scaffolds inhibit acetylcholinesterase (e.g., IC₅₀ < 1 µM for similar compounds) .
    Design strategies :
    • Electron-withdrawing substituents : Enhance metabolic stability (e.g., CF₃ vs. CH₃).
    • Steric modulation : 3-position substitution minimizes off-target interactions .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:
Discrepancies in yields (e.g., 70% in vs. 50% in for similar routes) arise from:

  • Side reactions : Competing hydrolysis of intermediates in aqueous conditions.
  • Workup efficiency : Use of extraction vs. precipitation alters recovery.
    Resolution :
  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry (1.2 equiv. of oxalyl chloride reduces byproduct formation) .

Advanced: What role does the hydrochloride salt play in modulating the compound’s bioavailability and crystallinity?

Answer:

  • Bioavailability : The salt form improves aqueous solubility at physiological pH (pKa ~4.18 for the free base) .
  • Crystallinity : Ionic interactions enhance lattice stability, reducing hygroscopicity. Compare with free base (mp 70–72°C vs. 203°C for hydrochloride) .

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